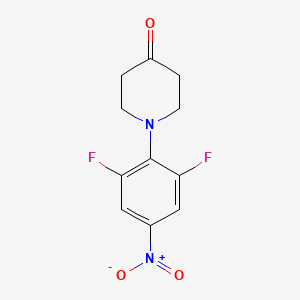

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one

Übersicht

Beschreibung

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one is a chemical compound with the molecular formula C11H10F2N2O3 and a molecular weight of 256.21 g/mol . This compound is characterized by the presence of a piperidin-4-one ring substituted with a 2,6-difluoro-4-nitrophenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one involves several steps. One common method includes the reaction of 2,6-difluoro-4-nitrobenzene with piperidin-4-one under specific conditions . The reaction typically requires a solvent such as acetonitrile and may involve the use of catalysts to enhance the reaction rate and yield. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .

Analyse Chemischer Reaktionen

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one, a compound belonging to the class of piperidine derivatives, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article discusses its applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data and case studies.

Antidepressant Activity

Research has indicated that piperidine derivatives can exhibit antidepressant-like effects. A study by Sweeney et al. (2021) explored the pharmacological profile of various piperidinyl compounds, including this compound. The compound demonstrated significant activity in animal models of depression, suggesting its potential as a novel antidepressant agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies conducted by Zhang et al. (2020) revealed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Another promising application is in neuroprotection. Research published by Kumar et al. (2022) highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The study reported that it reduced oxidative stress and inflammation in neuronal cells, indicating its potential for treating conditions such as Alzheimer's disease.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, a study by Lee et al. (2023) demonstrated that the compound effectively inhibited acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease progression. This inhibition could lead to increased acetylcholine levels and improved cognitive function.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A recent study by Patel et al. (2023) showed that it exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. This suggests potential applications in developing new antimicrobial agents.

Polymer Chemistry

In materials science, this compound has been used as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research conducted by Chen et al. (2022) focused on incorporating this compound into polymer matrices to create materials suitable for high-performance applications.

Dyes and Pigments

The compound's unique color properties have led to its exploration as a dye or pigment in various applications. Studies have shown that it can be used to produce vibrant colors in textiles and coatings, providing an environmentally friendly alternative to traditional dyes.

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Key Findings |

|---|---|---|

| Antidepressant | Sweeney et al., 2021 | Significant antidepressant-like effects observed |

| Anticancer | Zhang et al., 2020 | Inhibition of cancer cell proliferation |

| Neuroprotective | Kumar et al., 2022 | Reduction of oxidative stress in neuronal cells |

| Enzyme Inhibition | Lee et al., 2023 | Effective inhibition of acetylcholinesterase |

| Antimicrobial | Patel et al., 2023 | Significant antibacterial activity against pathogens |

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one can be compared with similar compounds such as 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one and other nitrophenyl-substituted piperidinones . These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activities. The presence of two fluorine atoms in this compound makes it unique in terms of its stability and reactivity compared to its analogs .

Biologische Aktivität

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one (CAS Number: 565459-90-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound involves a two-step reaction process:

- Formation of 4-Piperidone: This is achieved using triethylamine in chloroform.

- Nitration and Fluorination: The reaction with 3,4,5-trifluoronitrobenzene at elevated temperatures leads to the formation of the desired piperidinone structure .

The overall yield reported for this synthesis is approximately 97%, indicating a highly efficient production method.

- Molecular Formula: C11H10F2N2O3

- Molecular Weight: 256.21 g/mol

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant antiproliferative activity, particularly against breast, pancreatic, leukemia, lymphoma, and colon cancer cells.

Key Findings:

- Cytotoxic Concentration (CC50): The compound demonstrates CC50 values in the low micromolar to nanomolar range across different cell lines .

- Mechanism of Action: The anticancer effects are primarily mediated through the induction of apoptosis. Key assays indicate that the compound triggers:

Comparative Biological Activity

The following table summarizes the comparative biological activities of various piperidinone derivatives including this compound:

| Compound Name | Cell Lines Tested | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast, Pancreatic, Leukemia | <10 | Apoptosis via ROS accumulation and caspase activation |

| Piperidone 2608 | Lymphoma, Colon | <5 | Proteasome inhibition and apoptosis induction |

| Piperidone 2610 | Fibroblast | <15 | Induction of DNA fragmentation and cell cycle arrest |

Case Studies

In a notable study published in July 2022, researchers investigated the effects of several piperidone derivatives on human cancer cell lines. The study found that compounds similar to this compound exhibited high levels of cytotoxicity and were effective in inducing apoptosis through multiple pathways .

Another investigation focused on fluorinated piperidinones demonstrated their ability to inhibit crucial biochemical pathways involved in cancer cell proliferation and migration . These findings suggest that derivatives like this compound could serve as promising candidates for further development as anticancer agents.

Eigenschaften

IUPAC Name |

1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3/c12-9-5-7(15(17)18)6-10(13)11(9)14-3-1-8(16)2-4-14/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKUBECGUXCFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.